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Compound of Interest

Compound Name: Methyl-undecenoate

Cat. No.: B8381195

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
methyl undecenoate, an unsaturated fatty acid ester. The information presented herein is
crucial for the identification, characterization, and quality control of this compound in research
and development settings. This document details Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data and outlines the experimental protocols for

their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl undecenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

5.81 ddt 1H =CH-

4.98 m 2H =CH:z

3.67 S 3H -OCHs

2.29-2.30 t 2H -CH2-C=0

2.02 m 2H -CH2-CH=

1.61-1.62 quintet 2H -CH2-CHz-C=0

1.26-1.28 m 8H -(CHz)a-

13C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assighment
174.3 C=0

139.2 =CH-

114.1 =CH:

514 -OCHs

34.1 -CH2-C=0
33.8 -CH2-CH=
29.1-29.4 -(CH2)n-

28.9 -(CH2)n-

24.9 -CH2-CH2-C=0

Infrared (IR) Spectroscopy

The IR spectrum of methyl undecenoate displays characteristic absorption bands
corresponding to its functional groups.
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Wavenumber (cm~?) Description

3076 =C-H stretch

2924 C-H stretch (asymmetric)
2852 C-H stretch (symmetric)
1737-1750 C=0 stretch (ester)

1641 C=C stretch

1465 C-H bend

1170 C-O stretch

910 =C-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of methyl undecenoate provides information about its molecular weight

and fragmentation pattern.
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Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

o Sample Preparation: A small amount of methyl undecenoate is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), containing a small amount of tetramethylsilane (TMS)
as an internal standard (O ppm). The solution is then transferred to a 5 mm NMR tube.[1]

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[1]

e 1H NMR Acquisition: The spectrometer is locked onto the deuterium signal of the solvent.[1]
The magnetic field is shimmed to achieve optimal homogeneity.[1] A standard one-pulse
sequence is used to acquire the H NMR spectrum.[1] Key acquisition parameters include a
spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-
noise ratio, and a relaxation delay of 1-5 seconds.[1]

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance the signal-to-noise ratio. Key acquisition parameters include a
spectral width of approximately 220 ppm, a larger number of scans compared to *H NMR
due to the lower natural abundance of $3C, and a relaxation delay of 2-10 seconds.[1]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.[1]

Infrared (IR) Spectroscopy

o Sample Preparation: As methyl undecenoate is a liquid at room temperature, a neat sample
is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form
a thin film.[1]

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]

e Acquisition: A background spectrum of the clean salt plates is recorded. The sample is
placed in the spectrometer's sample compartment. The IR spectrum is recorded, typically in
the range of 4000-400 cm~1. The final spectrum is obtained by ratioing the sample spectrum
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against the background spectrum to remove atmospheric and instrument-related
absorptions.[1]

Mass Spectrometry (MS)

o Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the
methyl undecenoate sample is typically diluted in a volatile organic solvent like hexane or
ethyl acetate.

e Instrumentation: A GC-MS system is commonly employed. The gas chromatograph
separates the components of the sample before they enter the mass spectrometer.

o Acquisition: The sample is injected into the GC, where it is vaporized and carried through a
capillary column by an inert gas (e.g., helium). The column separates compounds based on
their boiling points and interactions with the stationary phase. The separated compounds
then enter the mass spectrometer, where they are ionized (commonly by electron ionization -
El), and the resulting ions are separated by their mass-to-charge ratio (m/z) by a mass
analyzer.

o Data Processing: The resulting mass spectrum shows the relative abundance of ions at
different m/z values, which helps in determining the molecular weight and fragmentation
pattern of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like methyl undecenoate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl Undecenoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8381195#spectroscopic-data-for-methyl-
undecenoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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